molecular formula C20H15N3OS3 B3710822 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B3710822
M. Wt: 409.6 g/mol
InChI Key: RKGDWVDCEGZCMN-UHFFFAOYSA-N
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Description

The compound “N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a thiophene ring, and an amide group .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of the fusion of benzene and thiazole rings. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of an amide group indicates a carbonyl group (C=O) adjacent to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole and thiophene rings, as well as the amide group. The benzothiazole ring is aromatic and relatively stable, but it does have reactive sites that allow for functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and thiophene rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, as well as the development of synthetic methods for its preparation .

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS3/c1-12-8-9-13(19-21-14-5-2-3-6-16(14)27-19)11-15(12)22-20(25)23-18(24)17-7-4-10-26-17/h2-11H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDWVDCEGZCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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